1-(Piperidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(Piperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both piperidine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in pharmaceuticals, organic synthesis, and material science. The imidazolidinone ring is a five-membered ring containing two nitrogen atoms and a carbonyl group, while the piperidine ring is a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidine-1-carbonyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of piperidine with imidazolidin-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a temperature range of 50-100°C and a reaction time of several hours. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, solvent-free or green chemistry approaches may be adopted to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(Piperidine-1-carbonyl)imidazolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of polymers, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. The molecular pathways involved depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: A structurally related compound with similar chemical properties but lacking the piperidine moiety.
Piperidine-2,6-dione: Another related compound with a different ring structure but similar reactivity.
Benzimidazolidin-2-one: A benzene-fused analogue with distinct chemical and biological properties
Uniqueness
1-(Piperidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of piperidine and imidazolidinone rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
41730-93-2 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(piperidine-1-carbonyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H15N3O2/c13-8-10-4-7-12(8)9(14)11-5-2-1-3-6-11/h1-7H2,(H,10,13) |
InChI Key |
BIQCDDSVUJCAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCNC2=O |
Origin of Product |
United States |
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